Cyclopropyl(3-quinolinyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

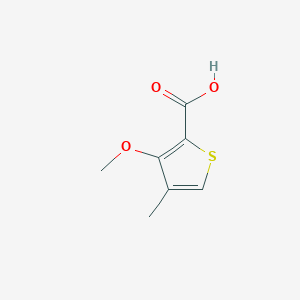

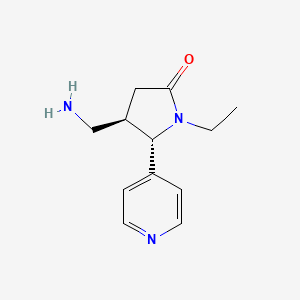

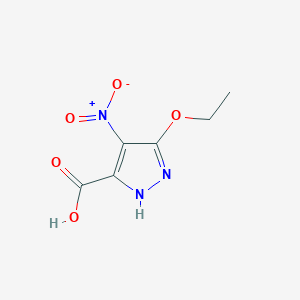

Cyclopropyl(3-quinolinyl)methanone, also known as 3-cyclopropanecarbonylquinoline, is a compound with the molecular formula C13H11NO and a molecular weight of 197.24 .

Synthesis Analysis

The synthesis of quinoline derivatives, including Cyclopropyl(3-quinolinyl)methanone, has been a subject of research for many years. Various methods have been developed, including classical methods and efficient methods that reduce reaction time and increase yield . These methods often involve the use of safer solvents, in line with the principles of green chemistry . Metal nanoparticle-catalyzed reactions have also been used for the synthesis of quinoline, providing excellent atom efficiency .Molecular Structure Analysis

The molecular structure of Cyclopropyl(3-quinolinyl)methanone is characterized by a cyclopropyl group and a 3-quinolinyl group . The InChI code for this compound is 1S/C13H11NO/c15-13(9-5-6-9)11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2 .Chemical Reactions Analysis

Quinoline, a key component of Cyclopropyl(3-quinolinyl)methanone, is known to undergo electrophilic and nucleophilic substitution reactions . The specific reactions that Cyclopropyl(3-quinolinyl)methanone undergoes could depend on the conditions and reagents used.Physical And Chemical Properties Analysis

Cyclopropyl(3-quinolinyl)methanone is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Synthesis and Chemical Properties

Cyclopropyl(3-quinolinyl)methanone and its derivatives have been extensively studied for their synthetic applications and chemical properties. Notable work in this area includes the development of efficient synthetic procedures for related compounds, which show potential as pharmaceutical intermediates. For instance, Stark (2000) described a convenient synthesis process for Ciproxifan, a histamine H3-receptor antagonist, highlighting the compound's significance in medicinal chemistry (Stark, 2000). Similarly, Kumar et al. (2014) developed a regioselective 1,3-dipolar cycloaddition protocol for synthesizing quinolinyl dispiro heterocycles, demonstrating the compound's versatility in creating structurally diverse molecules (Kumar et al., 2014).

Applications in Pharmaceutical Research

The derivatives of Cyclopropyl(3-quinolinyl)methanone have shown promising results in pharmaceutical research, particularly in the development of potential therapeutic agents. Research by Mallikarjuna et al. (2014) focused on synthesizing cyclopropyl(piperazin-1-yl)methanone derivatives, revealing significant anticancer and antituberculosis activities, underlining the compound's potential in drug discovery (Mallikarjuna et al., 2014). In a similar vein, Dwivedi et al. (2005) synthesized a new class of anti-mycobacterial agents using cyclopropyl methanones, demonstrating substantial activity against M. tuberculosis, further supporting the compound's role in antimicrobial therapy (Dwivedi et al., 2005).

Chemical Reaction Mechanisms and Properties

Cyclopropyl(3-quinolinyl)methanone derivatives have also been a subject of study in understanding chemical reaction mechanisms and properties. Yavari et al. (2016) described the FeCl3-catalyzed 1,3-dipolar cycloaddition reaction involving cyclopropyl(3-quinolinyl)methanone, contributing to the understanding of reaction mechanisms in organic chemistry (Yavari et al., 2016). Furthermore, Al-Ansari (2016) investigated the effects of structure and environment on the spectroscopic properties of related compounds, providing insights into the photophysical behavior of these molecules (Al-Ansari, 2016).

作用機序

Target of Action

Cyclopropyl(3-quinolinyl)methanone is a quinoline derivative . Quinolines are known to target bacterial type II DNA topoisomerases , which are essential enzymes in bacterial DNA replication. These enzymes are responsible for controlling the topological states of DNA during transcription and replication.

Mode of Action

Quinolines act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . The cyclopropyl group in the structure of Cyclopropyl(3-quinolinyl)methanone is optimal at position 1, contributing to the biological activity of the compound .

Biochemical Pathways

The cyclopropane moiety in Cyclopropyl(3-quinolinyl)methanone is involved in various biochemical pathways. Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Result of Action

The result of Cyclopropyl(3-quinolinyl)methanone’s action would be the inhibition of bacterial DNA replication, leading to bacterial cell death . .

Safety and Hazards

将来の方向性

Quinoline derivatives, including Cyclopropyl(3-quinolinyl)methanone, continue to be of interest in pharmaceutical research due to their diverse pharmacological activities . Future research may focus on synthesizing functionalized quinoline derivatives and hybrids that have moieties with predetermined activities bound to the quinoline moiety . This could lead to the development of new drug candidates with improved efficacy and safety profiles .

特性

IUPAC Name |

cyclopropyl(quinolin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(9-5-6-9)11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKWKUTFLTVIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl(3-quinolinyl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2408846.png)

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)